molecular formula C11H12BrNO2 B1383926 1-(4-Bromo-2-methoxybenzoyl)azetidine CAS No. 1872981-38-8

1-(4-Bromo-2-methoxybenzoyl)azetidine

Cat. No. B1383926
CAS RN: 1872981-38-8
M. Wt: 270.12 g/mol
InChI Key: QQMHMFBNYACRHN-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxybenzoyl)azetidine is a chemical compound utilized in scientific research due to its diverse applications . It is available for purchase for pharmaceutical testing .


Synthesis Analysis

Azetidines can be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This method is considered one of the most efficient ways to synthesize functionalized azetidines . Other methods include the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

Azetidine is a four-membered nitrogen-containing heterocycle . The molecular structures of related compounds have been optimized using methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Stereoselective Synthesis Applications

1-(4-Bromo-2-methoxybenzoyl)azetidine is used in the stereoselective synthesis of various azaheterocycles, including piperidines. This involves the use of 2-(2-mesyloxyethyl)azetidines, which undergo an SN2-type ring opening, allowing for the preparation of diverse azaheterocycles, as demonstrated by Mollet et al. (2011) (Mollet et al., 2011).

Anticancer Applications

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) agents, structurally related to 1-(4-Bromo-2-methoxybenzoyl)azetidine, have shown potent anticancer activity, particularly against melanoma and prostate cancer cells. These compounds have been studied by Lu et al. (2009), who found that they act through inhibition of tubulin polymerization (Lu et al., 2009).

Synthetic Utility in Azetidine Derivatives

3-Bromo-3-ethylazetidines, closely related to 1-(4-Bromo-2-methoxybenzoyl)azetidine, have been used in the synthesis of functionalized azetidines. The research by Stankovic et al. (2013) highlights their utility as precursors for the synthesis of diverse azetidine derivatives (Stankovic et al., 2013).

Antitumor Activity

Murali et al. (2017) explored derivatives of 1-(4-Bromo-2-methoxybenzoyl)azetidine, such as 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, for their antitumor properties. They found that these derivatives exhibit significant antitumor activity, particularly against specific cancer cell lines (Murali et al., 2017).

Antibiotic Synthesis

Substituted azetidine derivatives, akin to 1-(4-Bromo-2-methoxybenzoyl)azetidine, have been synthesized for use as beta-lactam antibiotics. Woulfe and Miller (1985) describe the synthesis of such compounds, highlighting their significant activity against Gram-negative bacteria (Woulfe & Miller, 1985).

GABA Uptake Inhibition

Azetidine derivatives, related to 1-(4-Bromo-2-methoxybenzoyl)azetidine, have been studied for their potency as GABA-uptake inhibitors. Faust et al. (2010) evaluated these derivatives, finding some to exhibit high potency at specific GABA transporters (Faust et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, 1-bromo-2-phenylethane, indicates that it is a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and application .

properties

IUPAC Name

azetidin-1-yl-(4-bromo-2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-7-8(12)3-4-9(10)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMHMFBNYACRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-methoxybenzoyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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